
Gangliósido GT1
Descripción general
Descripción
Trisialoganglioside GT1b is a complex glycosphingolipid that is predominantly found in the neuronal membranes of the brain. It is one of the major brain gangliosides and plays a crucial role as an endogenous regulator in the brain. Trisialoganglioside GT1b is involved in various cellular processes, including cell signaling, neuroprotection, and neurotoxicity .
Aplicaciones Científicas De Investigación
Trisialoganglioside GT1b has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in chromatographic techniques and as a substrate in enzymatic assays.
Biology: Trisialoganglioside GT1b is studied for its role in cell signaling and neuroprotection. It is also used in studies related to neurodegenerative diseases.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. It is also used in the development of vaccines and immunotherapies.
Industry: Trisialoganglioside GT1b is used in the production of liposomes for drug delivery systems and as a component in cosmetic formulations
Mecanismo De Acción
Target of Action
Ganglioside GT1 primarily targets proteins involved in cell signaling and cell-to-cell recognition . It interacts with proteins such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR) . These receptors play a significant role in cellular processes like cell growth, differentiation, and angiogenesis .
Mode of Action
Ganglioside GT1 interacts with its targets through carbohydrate-specific interactions . It acts as a receptor in cell-cell recognition, which can be exploited by viruses and other pathogens . Additionally, it regulates signaling proteins like EGFR and VEGFR through lateral interaction in the membrane . This interaction can affect the malignant progression of tumor-associated gangliosides, making them attractive targets for cancer immunotherapies .
Biochemical Pathways
Gangliosides, including GT1, are involved in various biochemical pathways. They play a crucial role in protecting host organs and tissues from complement attack by binding the complement regulatory protein factor H . This interaction can modulate the immune response and potentially induce cytotoxic and inflammatory activity . Gangliosides also modulate the activity of insulin receptors and have an inhibitory effect on both EGFR and VEGFR .
Pharmacokinetics
It is known that gangliosides are highly enriched in the brain and play important roles in cell signaling and immunomodulation
Result of Action
The interaction of Ganglioside GT1 with its targets results in various molecular and cellular effects. For instance, it can decrease inflammatory responses in microglia, even when administered after microglia activation . These anti-inflammatory effects depend on the presence of the sialic acid residue in the GT1 glycan headgroup and the presence of a lipid tail . Other gangliosides, including GD3, GD1a, GD1b, and GT1b, share similar anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of Ganglioside GT1 can be influenced by various environmental factors. For example, the expression patterns of gangliosides vary in different tissues, during different life periods, and in different animals . Moreover, gangliosides can become targets for autoimmunity and act as receptors for microbes and toxins . These factors can significantly impact the action of Ganglioside GT1.
Análisis Bioquímico
Biochemical Properties
Ganglioside GT1 interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme β-galactosidase, which is involved in its biosynthesis . Ganglioside GT1 also functions as a receptor for various toxins, bacteria, viruses, and autoantibodies . These interactions are crucial for many biochemical reactions involving Ganglioside GT1 .
Cellular Effects
Ganglioside GT1 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For example, Ganglioside GT1 can regulate signaling proteins such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR) through lateral interaction in the membrane .
Molecular Mechanism
At the molecular level, Ganglioside GT1 exerts its effects through binding interactions with biomolecules and changes in gene expression . It can act as a receptor in cell-cell recognition, which can be exploited by viruses and other pathogens . Moreover, Ganglioside GT1 can regulate signaling proteins through lateral interaction in the membrane .
Temporal Effects in Laboratory Settings
The effects of Ganglioside GT1 can change over time in laboratory settings. For instance, in a study of Guillain-Barre Syndrome, it was found that the presence of anti-ganglioside antibodies could affect the progression of the disease over time .
Metabolic Pathways
Ganglioside GT1 is involved in various metabolic pathways. Its biosynthesis starts in the endoplasmic reticulum and is completed in the Golgi apparatus . The degradation of Ganglioside GT1 occurs primarily in lysosomes .
Transport and Distribution
Ganglioside GT1 is transported and distributed within cells and tissues. After its biosynthesis, Ganglioside GT1 is transported to the plasma membrane by exocytotic membrane flow . It is primarily positioned in the plasma membrane with the ceramide part anchored in the membrane and the glycan part exposed on the surface of the cell .
Subcellular Localization
Ganglioside GT1 is mainly found in the outer leaflets of the plasma membrane . Its hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in cis (within the same membrane) as well as trans interactions (with molecules on other cells and in the extracellular space) that result in modulation of cell signaling and cell-to-cell communication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trisialoganglioside GT1b involves multiple steps, starting from simpler glycosphingolipids. The process typically includes glycosylation reactions to attach sialic acid residues to the core glycan structure. The reaction conditions often require the use of specific glycosyltransferases and sialyltransferases to ensure the correct attachment of sialic acid residues.
Industrial Production Methods: Industrial production of Trisialoganglioside GT1b is generally achieved through extraction from bovine brain tissue. The extracted gangliosides are then purified using chromatographic techniques. The final product is often lyophilized to obtain a stable powder form .
Análisis De Reacciones Químicas
Types of Reactions: Trisialoganglioside GT1b undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, affecting the overall structure and function of the ganglioside.
Reduction: Reduction reactions can alter the ceramide backbone of the ganglioside.
Substitution: Substitution reactions can occur at the glycosidic linkages, leading to the formation of different ganglioside derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Enzymatic reactions using specific glycosidases and glycosyltransferases are common.
Major Products: The major products formed from these reactions include various derivatives of Trisialoganglioside GT1b with modified sialic acid residues or altered ceramide backbones .
Comparación Con Compuestos Similares
Trisialoganglioside GT1b is unique among gangliosides due to its specific structure and functions. Similar compounds include:
Monosialoganglioside GM1: Known for its neuroprotective properties and use in treating neurodegenerative diseases.
Disialoganglioside GD1a: Involved in cell adhesion and signaling.
Disialoganglioside GD1b: Plays a role in cell differentiation and proliferation.
Tetrasialoganglioside GQ1b: Involved in synaptic transmission and neurodevelopment.
Trisialoganglioside GT1b stands out due to its specific involvement in neurotoxicity and its potential therapeutic applications in neurodegenerative diseases.
Propiedades
IUPAC Name |
(2R,4S,5R,6R)-2-[(2S,3S,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-3-acetamido-2-[(2S,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-1-(octadecanoylamino)octadec-4-en-2-yl]oxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-6-[2-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,2-dihydroxyethyl]-4-hydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H157N5O44/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-56(107)92-37-51(45(101)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)124-80-66(113)65(112)70(54(42-98)127-80)129-82-69(116)77(136-87(84(120)121)35-46(102)57(89)72(132-87)61(108)49(105)38-94)71(55(43-99)128-82)130-79-60(93-44(3)100)75(63(110)52(40-96)125-79)131-81-68(115)76(64(111)53(41-97)126-81)135-86(83(118)119)34-47(103)59(91)74(134-86)67(114)78(117)137-88(85(122)123)36-48(104)58(90)73(133-88)62(109)50(106)39-95/h30,32,45-55,57-82,94-99,101-106,108-117H,4-29,31,33-43,89-91H2,1-3H3,(H,92,107)(H,93,100)(H,118,119)(H,120,121)(H,122,123)/b32-30+/t45?,46-,47-,48-,49?,50?,51?,52-,53-,54+,55-,57+,58+,59+,60-,61?,62?,63+,64+,65+,66+,67?,68-,69-,70+,71+,72+,73+,74+,75-,76+,77-,78?,79+,80+,81+,82+,86+,87+,88+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPEYQWKCQBBU-ADMXJUBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(C(C=CCCCCCCCCCCCCC)O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(O)OC6(CC(C(C(O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(C(/C=C/CCCCCCCCCCCCC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O[C@]5(C[C@@H]([C@H]([C@@H](O5)C(C(O)O[C@]6(C[C@@H]([C@H]([C@@H](O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)O[C@]7(C[C@@H]([C@H]([C@@H](O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H157N5O44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1989.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59247-13-1 | |
| Record name | Trisialoganglioside GT1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059247131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
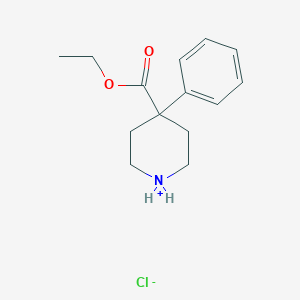
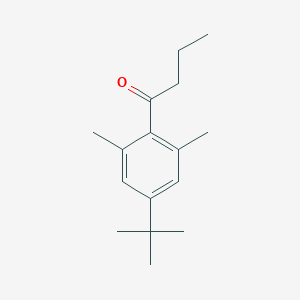
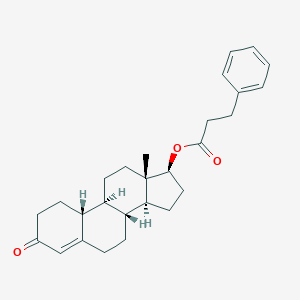



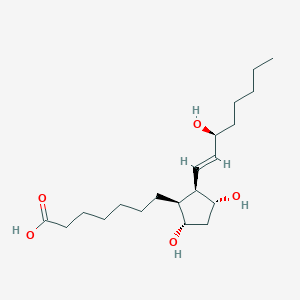
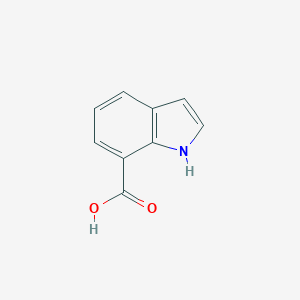
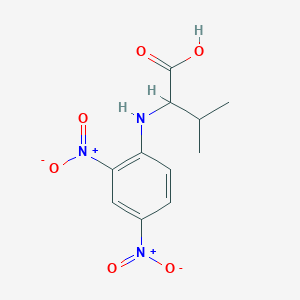
![7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159185.png)
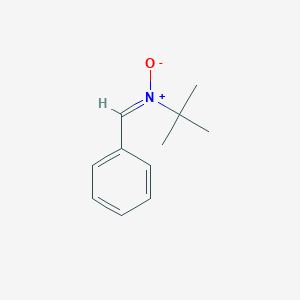
![Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol](/img/structure/B159195.png)

